molecular formula C10H18N2 B2964213 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane CAS No. 1824130-21-3

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B2964213
CAS No.: 1824130-21-3
M. Wt: 166.268
InChI Key: NYIIPELTELIQQW-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” is a fascinating chemical compound with diverse scientific applications. It has a unique structure that offers potential in drug discovery, catalysis, and materials science. The compound has a molecular weight of 166.26 .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step process. A synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H18N2 . The InChI code is 1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;23-2(4,5)1(6)7/h7,9H,1-6H2;2(H,6,7) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include successive [2+2] cycloadditions between dichloroketene and olefins . These reactions result in the formation of the sought-after spiro compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 220.9±8.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.7±3.0 kJ/mol, flash point of 129.5±10.2 °C, and index of refraction of 1.548 .

Scientific Research Applications

Synthesis and Application in Catalysis

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied in the field of organic synthesis. One study outlined a practical and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its application in palladium-catalyzed aryl amination reactions, a key process in organic chemistry (Burkhard & Carreira, 2008).

Building Blocks in Drug Discovery

Another significant application is in drug discovery. Several studies have focused on synthesizing novel diazaspiroheptanes as potential building blocks for drug development. These compounds, due to their unique spirocyclic structure, offer interesting opportunities for creating sterically constrained molecular frameworks, which are valuable in medicinal chemistry (Hamza et al., 2007), (Guerot et al., 2011).

Synthesis of Amino Acids

Additionally, this compound derivatives have been synthesized for application in amino acid synthesis. These compounds could be used as ornithine and GABA analogues, suggesting potential applications in biochemistry and drug design (Radchenko et al., 2010).

Molecular Structure Studies

The study of the molecular structure of cyclobutane-derived diamines, including 6-amino-3-azaspiro[3.3]heptane, has provided insights into the conformational preferences of these compounds. Understanding these structures is crucial for their effective use in drug design (Radchenko et al., 2010).

Exploration in Organic Chemistry

Research in organic chemistry has led to the synthesis of a variety of novel angular azaspiro[3.3]heptanes, demonstrating the versatility and potential of these compounds in various chemical reactions (Guerot et al., 2011).

Properties

IUPAC Name

2-cyclopentyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-4-9(3-1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIIPELTELIQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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